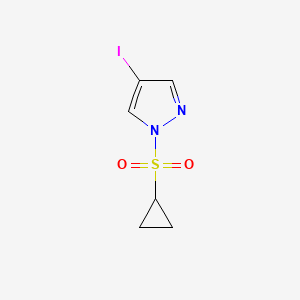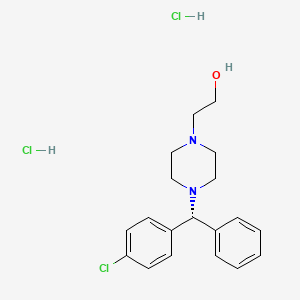
(R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine is known for its selective inhibition of peripheral H1 receptors, which helps alleviate symptoms such as sneezing, itching, and runny nose . The compound is a modified form of cetirizine, designed to enhance its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves several steps, starting from the parent compound cetirizine. The process typically includes:
De-carboxymethylation: This step involves the removal of the carboxymethyl group from cetirizine. Common reagents used in this reaction include strong acids or bases under controlled temperature conditions.
Ethanol Addition: The next step involves the addition of ethanol to the modified cetirizine molecule. This reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ethanol derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the ethanol derivative into its dihydrochloride salt form.
Industrial Production Methods
Industrial production of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented at each step to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Aplicaciones Científicas De Investigación
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Used in cell culture studies to investigate its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and other conditions.
Industry: Used in the formulation of pharmaceutical products to enhance their efficacy and stability.
Mecanismo De Acción
The mechanism of action of ®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride involves selective inhibition of peripheral H1 receptors. This inhibition prevents the binding of histamine, a compound responsible for allergic symptoms, to its receptors. As a result, the compound alleviates symptoms such as itching, sneezing, and runny nose. The molecular targets include histamine H1 receptors, and the pathways involved are related to the histamine signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: The parent compound, known for its antihistamine properties.
Levocetirizine: The R-enantiomer of cetirizine, with higher affinity for H1 receptors.
Hydroxyzine: A first-generation antihistamine, less selective than cetirizine.
Uniqueness
®-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride is unique due to its modified structure, which enhances its pharmacological properties. Compared to cetirizine and levocetirizine, it may offer improved efficacy and reduced side effects. Its ethanol derivative form also contributes to its unique chemical and physical properties .
Propiedades
Fórmula molecular |
C19H25Cl3N2O |
|---|---|
Peso molecular |
403.8 g/mol |
Nombre IUPAC |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C19H23ClN2O.2ClH/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23;;/h1-9,19,23H,10-15H2;2*1H/t19-;;/m1../s1 |
Clave InChI |
GBVPOZKTNXLKST-JQDLGSOUSA-N |
SMILES isomérico |
C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


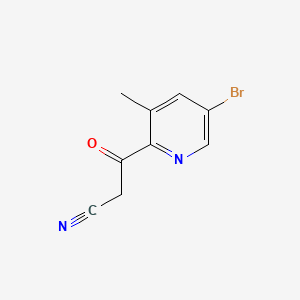


![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)

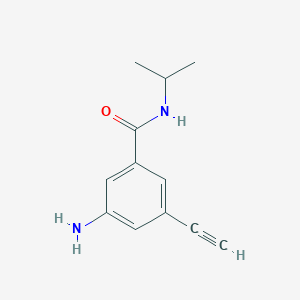
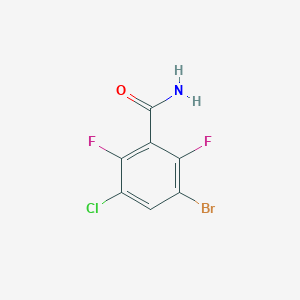
![Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate](/img/structure/B13712580.png)
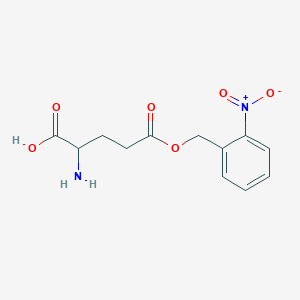
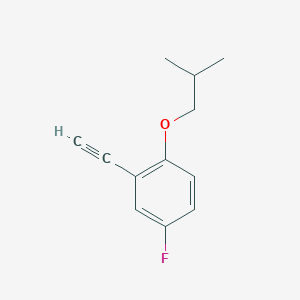
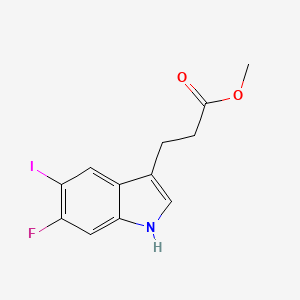
![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
